Cas no 21354-73-4 (2-(2-hydroxy-4,5-dimethylphenyl)acetic acid)

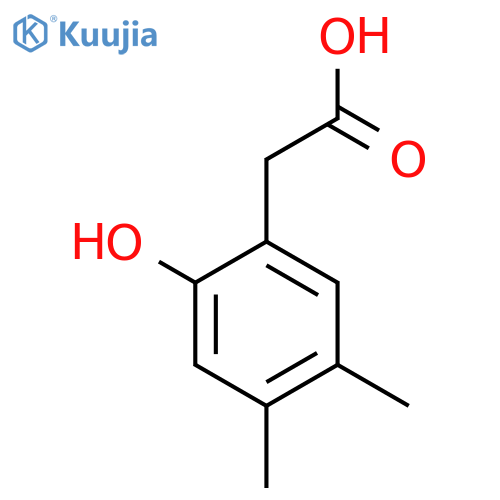

21354-73-4 structure

商品名:2-(2-hydroxy-4,5-dimethylphenyl)acetic acid

2-(2-hydroxy-4,5-dimethylphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 4,5-Dimethyl-2-hydroxyphenylacetic acid

- 2-(2-hydroxy-4,5-dimethylphenyl)acetic acid

-

- インチ: 1S/C10H12O3/c1-6-3-8(5-10(12)13)9(11)4-7(6)2/h3-4,11H,5H2,1-2H3,(H,12,13)

- InChIKey: OJJJBGCGGRDQSI-UHFFFAOYSA-N

- ほほえんだ: OC1=CC(C)=C(C)C=C1CC(=O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 191

- トポロジー分子極性表面積: 57.5

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-(2-hydroxy-4,5-dimethylphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010009727-250mg |

4,5-Dimethyl-2-hydroxyphenylacetic acid |

21354-73-4 | 97% | 250mg |

$489.60 | 2023-09-02 | |

| Enamine | EN300-1843217-0.05g |

2-(2-hydroxy-4,5-dimethylphenyl)acetic acid |

21354-73-4 | 0.05g |

$1188.0 | 2023-09-19 | ||

| Enamine | EN300-1843217-0.5g |

2-(2-hydroxy-4,5-dimethylphenyl)acetic acid |

21354-73-4 | 0.5g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1843217-0.1g |

2-(2-hydroxy-4,5-dimethylphenyl)acetic acid |

21354-73-4 | 0.1g |

$1244.0 | 2023-09-19 | ||

| Enamine | EN300-1843217-1.0g |

2-(2-hydroxy-4,5-dimethylphenyl)acetic acid |

21354-73-4 | 1g |

$1414.0 | 2023-06-02 | ||

| Enamine | EN300-1843217-5.0g |

2-(2-hydroxy-4,5-dimethylphenyl)acetic acid |

21354-73-4 | 5g |

$4102.0 | 2023-06-02 | ||

| Alichem | A010009727-1g |

4,5-Dimethyl-2-hydroxyphenylacetic acid |

21354-73-4 | 97% | 1g |

$1504.90 | 2023-09-02 | |

| Enamine | EN300-1843217-0.25g |

2-(2-hydroxy-4,5-dimethylphenyl)acetic acid |

21354-73-4 | 0.25g |

$1300.0 | 2023-09-19 | ||

| Enamine | EN300-1843217-10.0g |

2-(2-hydroxy-4,5-dimethylphenyl)acetic acid |

21354-73-4 | 10g |

$6082.0 | 2023-06-02 | ||

| Enamine | EN300-1843217-10g |

2-(2-hydroxy-4,5-dimethylphenyl)acetic acid |

21354-73-4 | 10g |

$6082.0 | 2023-09-19 |

2-(2-hydroxy-4,5-dimethylphenyl)acetic acid 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

21354-73-4 (2-(2-hydroxy-4,5-dimethylphenyl)acetic acid) 関連製品

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量